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molecular formula C15H23NO B8441604 N-[2-(4-isopropylphenyl)-1,1-dimethylethyl]acetamide

N-[2-(4-isopropylphenyl)-1,1-dimethylethyl]acetamide

Cat. No. B8441604
M. Wt: 233.35 g/mol
InChI Key: PGNWZSPWGOSUCS-UHFFFAOYSA-N
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Patent
US07727984B2

Procedure details

Reaction of 9.80 g (42 mmol) of N-[2-(4-isopropylphenyl)-1,1-dimethylethyl]acetamide analogously to the method for Example 9(c). Yield: 7.00 g (71%, hydrochloride); melting point 202° C.-206° C.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([NH:14]C(=O)C)([CH3:13])[CH3:12])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].Cl>>[CH:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:10][C:11]([NH2:14])([CH3:12])[CH3:13])=[CH:8][CH:9]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=C1)CC(C)(C)NC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)C1=CC=C(C=C1)CC(C)(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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